Metaxalone, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metaxalone, (S)-, is a skeletal muscle relaxant primarily used to alleviate discomfort associated with acute, painful musculoskeletal conditions. It is marketed under the brand name Skelaxin. The compound is known for its relatively low incidence of side effects compared to other muscle relaxants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metaxalone is synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylbenzyl alcohol. This intermediate is then reacted with chloroacetic acid to produce 3,5-dimethylbenzyl chloroacetate. The final step involves the cyclization of this ester with urea to yield metaxalone .
Industrial Production Methods: Industrial production of metaxalone follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions: Metaxalone undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used, often under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of metaxalone .
Scientific Research Applications
Metaxalone has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of metaxalone is not fully understood. it is believed to exert its effects through general central nervous system depression. This may involve the inhibition of neuronal activity in the brain and spinal cord, leading to muscle relaxation . Metaxalone is metabolized primarily by the cytochrome P450 enzymes CYP1A2 and CYP2C19 .
Comparison with Similar Compounds
Cyclobenzaprine: Another muscle relaxant with a similar mechanism of action but a higher incidence of side effects.
Carisoprodol: Known for its sedative properties, but with a higher potential for abuse and dependence.
Methocarbamol: Similar in its muscle relaxant properties but with a different metabolic pathway.
Uniqueness of Metaxalone: Metaxalone is unique due to its relatively low incidence of side effects and its specific metabolic pathway involving CYP1A2 and CYP2C19. This makes it a preferred choice for patients who require muscle relaxation with minimal adverse effects .
Properties
CAS No. |
1072122-15-6 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(5S)-5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/t11-/m0/s1 |
InChI Key |
IMWZZHHPURKASS-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC[C@@H]2CNC(=O)O2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.